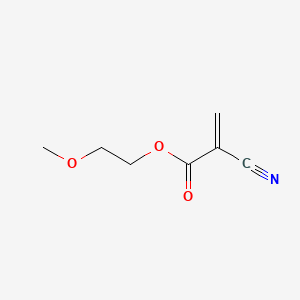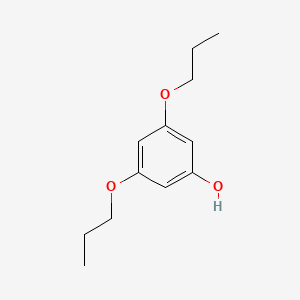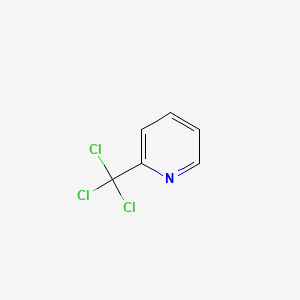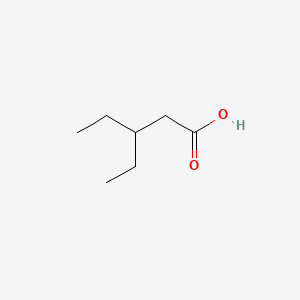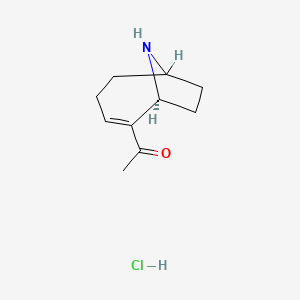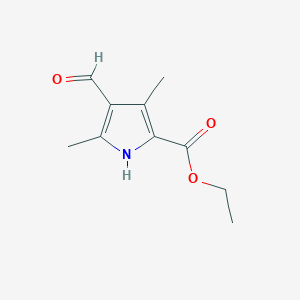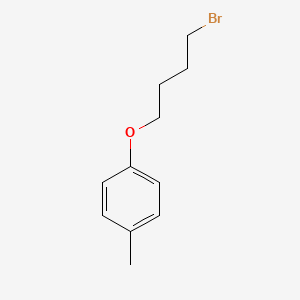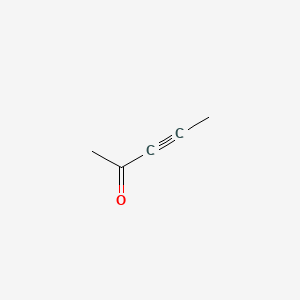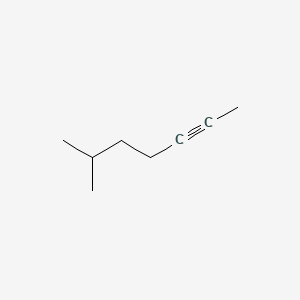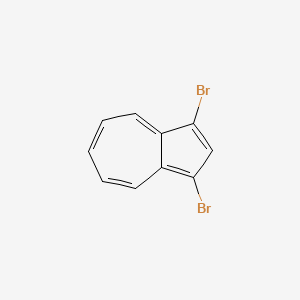
1,3-二溴薁
描述
1,3-Dibromoazulene is a chemical compound with the molecular formula C10H6Br2 . It has a molecular weight of 285.96 . The compound is a dark green to dark purple to black powder or crystal .
Synthesis Analysis
1,3-Dibromoazulene can be synthesized through various methods. One such method involves the Grignard reaction of 1,3-dibromoazulene with 2-bromo-3-alkylthiophene . Another method involves the reaction between 1,3-dibromoazulene and diarylamine . The synthesis of azulene-containing homo- and copolymers has also been reported, where 1,3-dibromoazulene was used as a key building block .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromoazulene consists of a fused five and seven-membered ring structure . This structure allows it to be incorporated onto the polymer backbone through either of these rings or by involving both the rings .
Chemical Reactions Analysis
1,3-Dibromoazulene has been used in various chemical reactions. For instance, it has been used in the synthesis of 1,3-polyazulene through the Yamamoto protocol . It has also been used in surface-assisted synthesis on a copper (111) surface .
Physical And Chemical Properties Analysis
1,3-Dibromoazulene is a solid at 20 degrees Celsius . It is light-sensitive . It has a melting point of 88.0 to 92.0 °C . The compound has a maximum absorption wavelength of 749 nm in benzene .
科学研究应用
Organic Semiconductors
1,3-Dibromoazulene is utilized in the synthesis of organic semiconductors due to its ability to donate electrons, which is crucial for the transport of charges in these materials . The electron-donating properties of azulene derivatives make them suitable for use in organic field-effect transistors (OFETs), which are essential components in flexible electronic devices .
Rechargeable Batteries
In the realm of rechargeable batteries, 1,3-Dibromoazulene derivatives serve as multi-electron redox materials . Their high electron-donating capacity contributes to the development of novel materials that can undergo multiple redox cycles, enhancing the energy storage capabilities of batteries .
Nonlinear Optically Active MOF Materials
The compound’s derivatives are explored as chromophore linkers in nonlinear optically active metal–organic frameworks (MOFs) . These MOFs have potential applications in creating materials that respond to electric fields, which is beneficial for optical computing and signal processing .
Organic Light-Emitting Diodes (OLEDs)
1,3-Dibromoazulene is investigated for its use as dopants in the emitting layers of OLEDs . .
Photoreduction Catalysts
Azulene derivatives, including those synthesized from 1,3-Dibromoazulene, are known for their ability to absorb visible light, making them suitable as photoreduction catalysts . This property is particularly useful in photocatalytic processes where light-induced electron transfer is required.
Perovskite Solar Cells
The electron-donating nature of 1,3-Dibromoazulene makes it a candidate for hole-transporting materials in perovskite solar cells . These materials help in the efficient transfer of holes, which is critical for the operation of high-efficiency solar cells .
安全和危害
作用机制
Target of Action
1,3-Dibromoazulene (DBAz) is primarily used in the field of synthetic chemistry, particularly in the formation of organometallic hexamer macrocycles and oligomer chains . It serves as a precursor in surface-assisted synthesis on a copper (111) surface .
Mode of Action
DBAz interacts with its targets through a process known as surface-assisted synthesis . This process involves the formation of organometallic hexamer macrocycles and oligomer chains from DBAz . The competition between the formation of these structures is controlled by thermodynamic principles, which are based on two-dimensional (2D) confinement and reversible bonds .
Biochemical Pathways
It’s known that dbaz plays a crucial role in the synthesis of organometallic compounds of aromatic building blocks . These compounds are important intermediates in the Ullmann-type on-surface synthesis of carbon-based nanostructures .
Pharmacokinetics
It’s known that dbaz is a yellow-brown liquid that is soluble in benzene and ether . It has a constant boiling point of 130°C and is insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The introduction of diarylamino groups at the 2- and 6-positions of azulene, a structural isomer of naphthalene, was found to invert the order of the orbital energy levels and allowed the HOMO−LUMO transition, resulting in a substantial increase in absorbance in the visible region . This suggests that DBAz could potentially be used in the study of thermodynamic and kinetic properties of drug molecules .
Action Environment
The action of DBAz is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the competition between the formation of organometallic hexamer macrocycles and oligomer chains from DBAz can be controlled through variation of coverage . Furthermore, the reaction of DBAz with trifluoroacetic acid forms an organometallic compound that reacts with an organic molecule to form a functional group .
属性
IUPAC Name |
1,3-dibromoazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLRDNVSRMWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163412 | |
| Record name | Azulene, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoazulene | |
CAS RN |
14658-95-8 | |
| Record name | Azulene, 1,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azulene, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



